Cas no 1807191-60-1 (Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate)

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate
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- インチ: 1S/C13H12F3NO2S/c1-3-10-9(7-17)5-8(12(18)19-4-2)6-11(10)20-13(14,15)16/h5-6H,3-4H2,1-2H3
- InChIKey: HLCAPAWPQOSPDH-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C=C(C(=O)OCC)C=C(C#N)C=1CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 391
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 75.4
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015003857-250mg |
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate |
1807191-60-1 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
Alichem | A015003857-500mg |
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate |
1807191-60-1 | 97% | 500mg |
782.40 USD | 2021-05-31 | |
Alichem | A015003857-1g |
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate |
1807191-60-1 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoateに関する追加情報
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate: A Comprehensive Overview
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate, identified by the CAS number 1807191-60-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzoate ester functional group, a cyano group, an ethyl substituent, and a trifluoromethylthio group. These functional groups contribute to its diverse chemical properties and reactivity.
The benzoate ester moiety in Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate plays a crucial role in its chemical behavior. Ester groups are known for their ability to participate in nucleophilic acyl substitution reactions, making them valuable in organic synthesis. The presence of the cyano group further enhances the compound's reactivity, as nitriles are versatile intermediates in the synthesis of various nitrogen-containing compounds. Recent studies have highlighted the potential of nitriles in the development of novel pharmaceutical agents, particularly in the synthesis of heterocyclic compounds.
The trifluoromethylthio group is another key feature of this compound. Trifluoromethylthio groups are known for their stability and ability to modulate the electronic properties of molecules. This group can significantly influence the compound's solubility, stability, and reactivity. Recent research has demonstrated that trifluoromethylthio-containing compounds exhibit promising activity in anti-inflammatory and anticancer drug development. For instance, a study published in *Journal of Medicinal Chemistry* explored the use of such compounds as inhibitors of specific kinase enzymes involved in cancer progression.
Ethylation at the 4-position of the benzene ring adds another layer of complexity to this compound's structure. The ethyl group can act as an electron-donating substituent, potentially influencing the electronic environment of the molecule and its reactivity towards electrophilic substitution reactions. This makes Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate a valuable substrate for further functionalization in organic synthesis.
Recent advancements in synthetic chemistry have enabled more efficient methods for the preparation of Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate. Traditional synthesis routes often involved multi-step procedures with low yields, but modern techniques leveraging catalytic processes and microwave-assisted synthesis have significantly improved both yield and purity. For example, researchers have reported the use of Grignard reagents combined with Suzuki coupling reactions to achieve high-yield syntheses of similar benzoate derivatives.
In terms of applications, Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate has shown promise in materials science as well. Its unique combination of functional groups makes it a candidate for use in advanced materials such as polymers and coatings. The trifluoromethylthio group contributes to hydrophobicity and thermal stability, while the cyano group can serve as a reactive site for cross-linking or further modification.
From an environmental perspective, understanding the fate and transport of Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that while the compound is relatively stable under standard environmental conditions, it can undergo microbial degradation under specific circumstances.
In conclusion, Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate (CAS No: 180719160) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure endows it with valuable chemical properties that make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in various scientific domains.
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